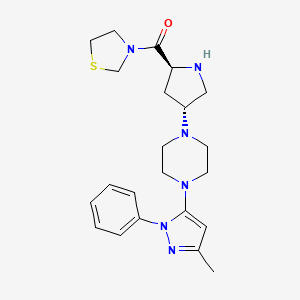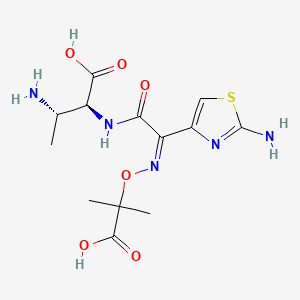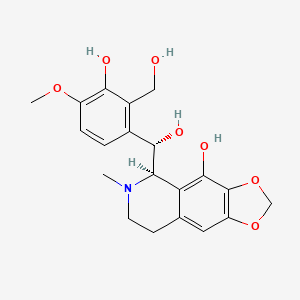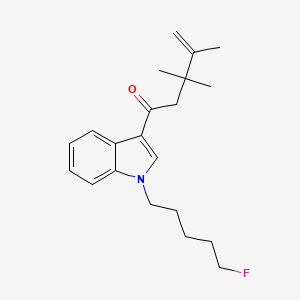
XLR11 Degradant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XLR11 Degradant is a compound with the chemical formula C21H28FNO . It is a common impurity observed during GC-MS analysis of samples containing XLR11 . The opened ring of the degradant is presumed to be produced during heating of XLR11 .
Synthesis Analysis
The metabolism of XLR11, a novel synthetic cannabinoid, was studied using a HepaRG cell culture . The HepaRG cells were incubated with the drug for 48 hours and the metabolites were extracted from the culture medium by liquid-liquid extraction . N - (5-Hydroxypentyl) metabolite and N -pentanoic acid metabolite were identified in the culture medium of XLR11, and several other metabolites, presumably formed by oxidation of the first two metabolites and XLR11, were detected .
Molecular Structure Analysis
The molecular structure of XLR11 Degradant is C21H28FNO . The opened ring of the degradant is presumed to be produced during heating of XLR11 . This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of XLR11 .
Chemical Reactions Analysis
A metabolic experiment with the thermal degradation product of XLR11, XLR11 degradant, using HepaRG cells revealed that the urinary metabolites were almost identical to the XLR11 degradant metabolites . These findings suggest that most of the XLR11 was degraded by heating when the user smoked the herbal product containing XLR11 .
Physical And Chemical Properties Analysis
XLR11 Degradant is a solid, often in powder form . Its melting point range is generally around room temperature . It is soluble in organic solvents such as ethanol and acetone . The molecular weight of XLR11 Degradant is 329.5 g/mol .
Applications De Recherche Scientifique
- XLR11 degradant has been linked to hyperreflexia, a condition characterized by excessive reflex responses. Mice exposed to XLR11 smoke exhibited hyperreflexia, followed by hypothermia and catalepsy . The effect is mediated by the CB1 receptor and possibly involves GABAergic function.
- XLR11 degradant displays Δ9-THC-like effects, sometimes more potent, which can contribute to its abuse liability .
- GC-MS Analysis : XLR11 degradant is commonly observed during GC-MS analysis of samples containing XLR11 .
Hyperreflexia Induction
Drug Abuse Liability Assessment
Forensic Toxicology
Metabolite Profiling
Mécanisme D'action
Target of Action
The primary target of the XLR11 Degradant is the CB1 receptor . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and is associated with hallucinogenic effects .
Mode of Action
The XLR11 Degradant interacts with the CB1 receptor, leading to a series of physiological responses. Mice treated with XLR11 Degradant showed a hyperreflexic effect immediately after treatment, which was significantly suppressed by pretreatment with AM-251, a CB1 receptor antagonist .
Biochemical Pathways
The XLR11 Degradant affects the cannabinoid receptor pathway. Extracellular dopamine and glutamate levels showed no evidence of involvement in the xlr11 degradant-induced hyperreflexia . On the other hand, gabapentin, a GABAergic antiepileptic, significantly suppressed the enhanced locomotor activity , suggesting a possible involvement of the GABAergic function.
Result of Action
The molecular and cellular effects of XLR11 Degradant’s action include hyperreflexia at the very early phase, followed by hypothermia and catalepsy . These effects are mediated by the CB1 receptor and possibly by GABAergic function .
Action Environment
It is known that the compound is a degradation product formed during smoking . This suggests that the method of administration and the presence of heat may influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVSTOQIZTNCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043145 |
Source


|
| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
XLR11 Degradant | |
CAS RN |
1616469-09-0 |
Source


|
| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)
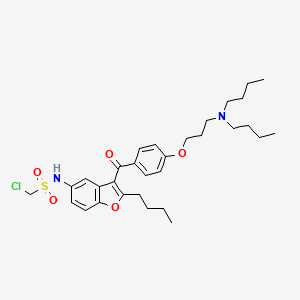
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)
